p-Mentha-8-thiol-3-one
Description
Contextualization within Monoterpenoid Thiol Chemistry
p-Mentha-8-thiol-3-one (B1345191) is an organosulfur compound belonging to the broad class of monoterpenoid thiols. wikipedia.org Monoterpenoids are a large and diverse group of natural products derived from a C10 precursor, and the introduction of a thiol (-SH) group imparts unique chemical and sensory properties. wikipedia.orgnih.gov These sulfur-containing monoterpenoids are of significant interest in various scientific fields, particularly in flavor and fragrance chemistry, due to their potent and often pleasant aromas. mdpi.com They are responsible for the characteristic scents of many fruits, such as citrus and blackcurrants, as well as wine. nih.govmdpi.com
The chemistry of monoterpenoid thiols is multifaceted, encompassing their synthesis, reactivity, and biological activity. nih.govencyclopedia.pub Synthetic routes often involve the introduction of a sulfur-containing functional group onto a monoterpene scaffold. encyclopedia.pub Common methods include the addition of hydrogen sulfide (B99878) to alkenes, the reduction of sulfonyl chlorides, and the ring-opening of epoxides with sulfur nucleophiles. encyclopedia.pub The reactivity of these compounds is largely dictated by the thiol group, which can undergo oxidation to form disulfides or be utilized in various nucleophilic reactions. cymitquimica.com Beyond their aromatic properties, some monoterpenoid thiols have been investigated for potential biological activities, including antioxidant and antimicrobial effects. nih.govmdpi.com
Significance of this compound in Scientific Inquiry
This compound, also known as 8-mercapto-p-menthan-3-one, holds particular significance in scientific research due to its intense and distinctive aroma, often described as reminiscent of blackcurrant. chemicalbook.com This characteristic has led to its widespread use as a flavor and fragrance ingredient. chemicalbook.comnih.gov The compound is found naturally in buchu leaf oil and is also synthesized commercially from pulegone (B1678340). chemicalbook.comresearchgate.net
Scientific inquiry into this compound extends to its synthesis and chemical properties. researchgate.net Research has focused on developing efficient synthetic methods to meet commercial demand. chemicalbook.com Furthermore, its stereochemistry is of interest, as the compound exists as a mixture of cis and trans isomers, which can influence its sensory profile. chemicalbook.com The presence of both a ketone and a thiol functional group within the same molecule provides a platform for studying the interplay of different reactive centers. scbt.com Its potential biological activities, while less explored than its sensory properties, remain an area of interest for researchers. cymitquimica.comcymitquimica.com
Chemical Profile of this compound
| Identifier | Value |
| IUPAC Name | 5-methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-one thermofisher.com |
| CAS Number | 38462-22-5 sigmaaldrich.com |
| Molecular Formula | C10H18OS scbt.com |
| Molecular Weight | 186.31 g/mol scbt.com |
| Appearance | Colorless to pale yellow liquid thermofisher.com |
| Odor | Blackcurrant, berry, minty, tropical, fruity, sulfurous chemicalbook.comsigmaaldrich.com |
Research Findings on this compound
| Property | Value | Source |
| Boiling Point | 56 °C at 0.1 mmHg | chemicalbook.comsigmaaldrich.com |
| Density | 1 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |
| Refractive Index | 1.495 (n20/D) | chemicalbook.comsigmaaldrich.com |
| Flash Point | 108 °C (closed cup) | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18OS/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-8,12H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOKNSFEAOYULQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)C1)C(C)(C)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047195 | |
| Record name | p-Mentha-8-thiol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to yellow brown liquid | |
| Record name | p-Mentha-8-thiol-3-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/143/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
56.00 to 62.00 °C. @ 0.10 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | 8-Mercapto-p-menthan-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037385 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water soluble in alcohol | |
| Record name | p-Mentha-8-thiol-3-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/143/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.995-1.010 | |
| Record name | p-Mentha-8-thiol-3-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/143/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
38462-22-5, 33281-91-3, 33284-96-7 | |
| Record name | p-Mentha-8-thiol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38462-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Mentha-8-thiol-3-one, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033281913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Mentha-8-thiol-3-one, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033284967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Mentha-8-thiol-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038462225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanone, 2-(1-mercapto-1-methylethyl)-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Mentha-8-thiol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-2-(1-mercapto-1-methylethyl)-5-methylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(1-mercapto-1-methylethyl)-5-methylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-2-(1-mercapto-1-methylethyl)-5-methylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-Mercapto-p-menthan-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037385 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthetic and Biotransformation Pathways of P Mentha 8 Thiol 3 One
Chemo-Enzymatic Synthesis Methodologies
Chemo-enzymatic synthesis combines the strengths of both chemical and enzymatic reactions to create efficient and selective pathways for producing complex molecules. beilstein-journals.org This approach is particularly valuable for the synthesis of chiral compounds like p-mentha-8-thiol-3-one (B1345191), where achieving the desired stereoisomer is crucial for its sensory properties.
Cysteine Conjugation Approaches in this compound Synthesis
One of the key chemo-enzymatic strategies for producing thiols involves the conjugation of a precursor molecule with cysteine, followed by an enzymatic cleavage step. The thiol group of cysteine is a common target for conjugation due to its high nucleophilicity. nih.gov This approach typically involves a two-step process:
Chemical Conjugation: A suitable precursor, often an α,β-unsaturated ketone or a related electrophile derived from a natural starting material like pulegone (B1678340), is reacted with L-cysteine. This results in the formation of a cysteine conjugate.
Enzymatic Cleavage: The resulting S-cysteine conjugate is then subjected to an enzyme, typically a β-lyase, which cleaves the carbon-sulfur bond to release the desired thiol, in this case, this compound, along with pyruvate (B1213749) and ammonia.
This method leverages the selectivity of enzymatic catalysis to generate the final thiol product under mild reaction conditions.
Beta-Lyase Mediated Transformations of Precursors to this compound
The central enzymatic step in the cysteine conjugation pathway is mediated by a class of enzymes known as β-lyases (beta-lyases). These enzymes are capable of cleaving the C-S bond of S-substituted L-cysteine conjugates. nih.gov The general reaction mechanism involves the recognition of the cysteine conjugate by the enzyme's active site, followed by a β-elimination reaction. This process yields the free thiol, pyruvic acid, and ammonia. nih.gov The use of β-lyases is a powerful tool in flavor chemistry for the controlled release of potent aroma compounds from non-volatile precursors.
Substrate Specificity and Reaction Kinetics in Biocatalytic Pathways
The efficiency of biocatalytic pathways is heavily dependent on the substrate specificity and reaction kinetics of the enzymes involved. β-lyases exhibit varying degrees of specificity for different cysteine conjugates. nih.gov The structure of both the S-substituent and the cysteine moiety can influence the enzyme's binding affinity and catalytic rate.
Understanding the Michaelis-Menten kinetics of the enzyme-substrate reaction is crucial for optimizing the production of this compound. researcher.life Key parameters such as the Michaelis constant (Km), which indicates the substrate concentration at half the maximum reaction velocity, and the maximum velocity (Vmax), provide insights into the efficiency of the biocatalyst. Research in this area focuses on characterizing these kinetic parameters for different β-lyases and their substrates to select or engineer enzymes with improved performance.
Microbial and Enzymatic Biotransformations Leading to this compound
Microbial and enzymatic biotransformations offer a direct route to this compound from suitable precursors. This approach can utilize whole microbial cells or isolated enzymes to carry out the desired chemical conversion.
Identification of Specific Biocatalysts (e.g., Eubacterium limosum β-lyase)
A significant breakthrough in the bioproduction of this compound was the identification of specific microorganisms and their enzymes capable of catalyzing the key transformation step. The anaerobic bacterium Eubacterium limosum has been identified as a potent source of β-lyase activity for this purpose. nih.govgoogle.com The β-lyase from E. limosum has been isolated and shown to efficiently cleave the S-cysteine conjugate of the this compound precursor. nih.gov This particular enzyme has demonstrated high specific activity, making it an attractive candidate for industrial applications. nih.gov
| Biocatalyst | Enzyme Type | Function |
| Eubacterium limosum | β-lyase | Cleavage of cysteine conjugates to form thiols |
Optimization of Bioreaction Parameters for this compound Production
To maximize the yield and efficiency of this compound production through biotransformation, it is essential to optimize the reaction conditions. nih.gov This involves a systematic investigation of various physical and chemical parameters that can influence enzyme activity and stability, as well as microbial growth if whole cells are used.
Key parameters for optimization include:
pH: The pH of the reaction medium can significantly affect the ionization state of the enzyme's active site and the substrate, thereby influencing catalytic activity.
Temperature: Enzyme activity is highly dependent on temperature, with an optimal temperature at which the reaction rate is maximal.
Substrate Concentration: The concentration of the precursor molecule needs to be carefully controlled to avoid substrate inhibition and to ensure efficient conversion. nih.gov
Incubation Time: The duration of the biotransformation needs to be optimized to achieve the desired level of conversion without significant product degradation.
Response surface methodology is a statistical approach often employed to study the interactions between these parameters and to identify the optimal conditions for maximizing product yield. nih.gov
| Parameter | General Optimized Range | Impact on Production |
| pH | 6.0 - 8.0 | Affects enzyme activity and stability |
| Temperature | 30 - 40 °C | Influences reaction rate and enzyme stability |
| Substrate Concentration | Varies depending on the biocatalyst | High concentrations can lead to inhibition |
| Incubation Period | 24 - 72 hours | Determines the extent of conversion |
Mechanistic Investigations of Bioconversion Processes
The biotechnological production of this compound, often sought for its "natural" label in the flavor industry, involves intricate enzymatic processes. researchgate.net Research has elucidated a key pathway that utilizes microbial enzymes to transform terpenoid precursors into the final thiol compound.
A primary investigated mechanism involves a two-step bioconversion process starting with a terpenoid precursor and a sulfur source. researchgate.net In this pathway, a readily available monoterpene like (R)-(+)-pulegone is reacted with natural cysteine in an aqueous medium. researchgate.net This initial step forms a cysteine-pulegone conjugate. researchgate.net Subsequently, this conjugate serves as a substrate for bacteria, such as Eubacterium limosum, which possess enzymes known as β-lyases. researchgate.net These enzymes are crucial as they catalyze the hydrolysis of the bond between the β-carbon and the sulfur atom of the cysteine moiety within the conjugate. researchgate.net This enzymatic cleavage releases this compound as the desired product. researchgate.net The activity of β-lyases, which cleave C-S bonds, is a recognized mechanism for the release of volatile thiols from non-volatile precursors. mdpi.com
Table 1: Key Components in the Bioconversion of Pulegone to this compound
| Component | Role | Source Reference |
| (R)-(+)-Pulegone | Terpenoid Precursor | researchgate.net |
| L-Cysteine | Natural Sulfur Donor | researchgate.net |
| Cysteine-Pulegone Conjugate | Intermediate Substrate | researchgate.net |
| Eubacterium limosum | Microbial Source of Enzyme | researchgate.net |
| β-lyase | Enzyme | researchgate.net |
| This compound | Final Product | researchgate.net |
This biotransformation approach is significant as it offers an alternative to chemical synthesis for producing natural flavor compounds. researchgate.net The specificity of the β-lyase enzyme is critical to the success of this conversion, highlighting the potential of targeted enzymatic reactions in the synthesis of complex molecules.
Total Synthesis Strategies and Chemical Reactivity of this compound
Beyond biotransformation, chemical synthesis provides robust and scalable methods for producing this compound. These strategies often leverage abundant natural terpenes as starting materials.
Development of Novel Synthetic Routes from Terpenoid Precursors (e.g., Pulegone)
The total synthesis of this compound has been successfully achieved using common terpenoid precursors found in essential oils. researchgate.net Pulegone, a monoterpene occurring in various Mentha species, is a primary starting material for this synthesis. researchgate.net
A direct and effective synthetic route involves the reaction of pulegone with a sulfur nucleophile. Specifically, the compound is obtained by reacting pulegone or its isomer, isopulegone, with an excess of hydrogen sulfide (B99878) in the presence of a base like potassium hydroxide (B78521) in an ethanol (B145695) solution. guidechem.com This method takes advantage of the reactive α,β-unsaturated ketone system present in the pulegone structure.
Table 2: Chemical Synthesis of this compound from Terpenoid Precursors
| Terpenoid Precursor | Key Reagents | Product | Source Reference |
| Pulegone | Hydrogen Sulfide, Potassium Hydroxide, Ethanol | This compound | guidechem.com |
| Isopulegone | Hydrogen Sulfide, Potassium Hydroxide, Ethanol | This compound | guidechem.com |
This approach is valuable due to the relative abundance and low cost of precursors like pulegone, which can be readily isolated from plant sources such as pennyroyal oil. researchgate.net
Stereoselective Synthesis Efforts for this compound Isomers
This compound possesses multiple stereocenters, leading to the existence of various stereoisomers, primarily designated as cis and trans isomers. fishersci.nlnih.gov Efforts in stereoselective synthesis aim to control the three-dimensional arrangement of atoms to produce a single, desired isomer. While specific literature detailing the stereoselective synthesis of this compound isomers is scarce, strategies can be inferred from work on related p-menthane (B155814) structures.
Achieving stereoselectivity often relies on two main principles:
Use of Chiral Precursors: Starting with an enantiomerically pure precursor, such as (R)-(+)-pulegone or (−)-isopulegol, can influence the stereochemical outcome of the final product. researchgate.netresearchgate.net
Stereoselective Reagents and Reactions: The use of specific catalysts and reaction conditions can favor the formation of one stereoisomer over another. For instance, stereoselective ketone reductions and diastereoselective hydrogenations are common techniques used in the synthesis of substituted cyclohexanes. researchgate.netresearchgate.net The synthesis of various p-menthane lactone stereoisomers has been achieved, demonstrating that control over the stereochemistry in this class of molecules is feasible. researchgate.net Similarly, stereoselective reactions on related monoterpene diols, such as epoxide formation followed by nucleophilic opening, have been shown to proceed with high selectivity. mdpi.com These approaches represent potential pathways for the targeted synthesis of specific this compound isomers.
Elucidation of Chemical Reaction Mechanisms
The primary chemical synthesis of this compound from pulegone proceeds via a well-understood mechanism known as a Michael (or conjugate) addition .
The reaction mechanism can be broken down into the following steps:
Generation of the Nucleophile: Potassium hydroxide, a strong base, deprotonates hydrogen sulfide (H₂S) to form the highly nucleophilic hydrosulfide (B80085) anion (HS⁻).
Nucleophilic Attack: Pulegone is an α,β-unsaturated ketone, featuring a carbon-carbon double bond conjugated to a carbonyl group. The electron-withdrawing nature of the carbonyl group polarizes the double bond, making the β-carbon electrophilic. The hydrosulfide anion (HS⁻) acts as a soft nucleophile and attacks this electrophilic β-carbon.
Protonation: This conjugate addition breaks the C=C double bond and forms a C-S bond, generating an enolate intermediate. This enolate is then protonated by a proton source in the reaction mixture, likely ethanol or another molecule of hydrogen sulfide, to yield the final product, the saturated ketone this compound.
This mechanism efficiently converts the α,β-unsaturated system of pulegone into the desired mercapto-ketone structure. guidechem.com
Stereochemical Investigations and Isomeric Analysis of P Mentha 8 Thiol 3 One
Enantiomeric and Diastereomeric Considerations of p-Mentha-8-thiol-3-one (B1345191)
This compound, a key aroma compound found in buchu leaf oil, possesses a molecular structure with two chiral centers, giving rise to four possible stereoisomers: two pairs of enantiomers (cis and trans). perfumerflavorist.comoup.com The spatial arrangement of the atoms, or stereochemistry, significantly influences the molecule's properties. The commercial product is typically a synthesized mixture of the cis- and trans-isomers. chemicalbook.comchemicalbook.com
Chiral Purity Assessment and Enantiomeric Excess Determination
The assessment of chiral purity and the determination of enantiomeric excess are crucial for understanding the properties of this compound. Enantioselective gas chromatography is a key technique used to separate and quantify the different stereoisomers. oup.com This method allows for the determination of the enantiomeric excess (ee), which is a measure of the purity of a chiral sample.
For instance, the synthesis of all eight stereoisomers of related menthane lactones in pure form has been achieved, and their gas-phase structures were determined using molecular-beam Fourier-transform microwave (MB-FTMW) spectroscopy. sci-hub.se While specific data on the enantiomeric excess determination for all four stereoisomers of this compound is not extensively detailed in the provided results, the ability to separate them enantioselectively implies that such assessments are feasible and have been performed. oup.com
Isomer Ratio Determination in Synthesized and Naturally Occurring this compound
The ratio of stereoisomers of this compound can vary significantly depending on its origin, whether synthesized chemically or produced biologically.
Synthesized this compound: Chemical synthesis, often starting from pulegone (B1678340), typically results in a mixture of isomers. chemicalbook.comchemicalbook.com One method of chemical synthesis produces an isomer ratio of approximately 2:1. google.com Another source indicates that the commercial product is a mixture of four diastereoisomers, with each being about 25%. thegoodscentscompany.com
Naturally Occurring this compound: In contrast, the biologically prepared compound exhibits a different isomeric composition. For example, this compound produced via a biological method showed an isomer ratio of approximately 9:1. google.com This highlights the stereoselectivity of the enzymes involved in its biosynthesis in organisms like Eubacterium limosum. google.com
Table 1: Isomer Ratios of this compound
| Origin | Isomer Ratio | Method of Determination |
|---|---|---|
| Chemical Synthesis | ~ 2:1 | Gas Chromatography google.com |
| Biological Preparation | ~ 9:1 | Gas Chromatography google.com |
| Commercial Mixture | ~ 1:1:1:1 (four diastereoisomers) | Not Specified thegoodscentscompany.com |
Impact of Stereochemistry on Biological and Sensory Properties
The stereochemistry of this compound has a profound impact on its interaction with biological systems, particularly olfactory receptors, which in turn dictates its sensory properties. The perception of odor is closely tied to the specific enantiomeric and diastereomeric form of the molecule. mdpi.com
Structure-Odor Activity Relationships of this compound Stereoisomers
The relationship between the molecular structure and the perceived odor of this compound stereoisomers is a clear example of how chirality influences sensory perception. Different isomers can elicit distinct olfactory responses. For example, one cis-isomer, (1S,4R)-cis-mentha-8-thiol-3-one, is described as having a tropical and fruity odor, while its enantiomer, (1R,4S)-cis-mentha-8-thiol-3-one, is characterized by a rubber-like scent. semanticscholar.org This demonstrates that even a mirror-image difference in structure can lead to a dramatic change in perceived aroma.
The commercial mixture of isomers is generally described as having a characteristic blackcurrant odor. chemicalbook.comchemicalbook.com Other descriptors for the mixture include berry, minty, tropical, fruity, and sulfurous notes. sigmaaldrich.com The powerful and distinct cassis (blackcurrant) flavor is a hallmark of this compound. oup.com
Table 2: Odor Profiles of this compound Stereoisomers
| Stereoisomer | Odor Description |
|---|---|
| (1S,4R)-cis-mentha-8-thiol-3-one | Tropical, fruity semanticscholar.org |
| (1R,4S)-cis-mentha-8-thiol-3-one | Rubber-like semanticscholar.org |
| Mixture of cis and trans isomers | Blackcurrant, berry, tropical, minty, fruity, sulfurous chemicalbook.comsigmaaldrich.com |
Enantioselective Receptor Interactions and Ligand Binding
The differences in odor perception between stereoisomers are attributed to their enantioselective interactions with olfactory receptors in the human olfactory system. researchgate.net A specific stereoisomer will fit into the binding site of an olfactory receptor in a particular orientation, much like a key fits into a lock. Its enantiomer may not bind as effectively or may bind to a different set of receptors, leading to a different or weaker odor perception.
While direct crystallographic data on the binding of this compound stereoisomers to specific olfactory receptors is not available, the distinct odors of the isomers strongly suggest such selective interactions. sci-hub.se The concept of a "chiral recognition" at the receptor level is a well-established principle in pharmacology and is equally applicable to the sense of smell. The human olfactory system contains approximately 396 different types of olfactory receptors, and a single odorant molecule can be recognized by multiple receptors, creating a unique combinatorial activation pattern that the brain interprets as a specific scent. semanticscholar.org The different spatial arrangements of the stereoisomers of this compound likely lead to distinct activation patterns, resulting in their varied odor profiles.
Sophisticated Analytical Methodologies for P Mentha 8 Thiol 3 One Profiling
Advanced Chromatographic Separations
Chromatographic techniques are fundamental in separating p-mentha-8-thiol-3-one (B1345191) from other volatile and non-volatile compounds present in a sample. The choice of method depends on the specific analytical goal, whether it be sensory characterization or quantitative analysis in a complex mixture.
Gas Chromatography-Olfactometry (GC-O) for Sensory Characterization of this compound
Gas chromatography-olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. researchgate.netmdpi.com This method is particularly crucial for characterizing the sensory impact of this compound, which is known for its distinct blackcurrant, buchu, and tropical aroma. sigmaaldrich.com In a GC-O analysis, the effluent from the GC column is split, with one portion directed to a conventional detector (like a mass spectrometer or flame ionization detector) and the other to a sniffing port where a trained panelist can evaluate the odor of the eluting compounds. researchgate.net
Multi-Dimensional Gas Chromatography (GCxGC) for Complex Matrix Analysis
When analyzing this compound in complex matrices such as food, beverages, or environmental samples, co-elution with other compounds can hinder accurate identification and quantification. acs.orgresearchgate.net Comprehensive two-dimensional gas chromatography (GCxGC) offers enhanced separation power to overcome this challenge. acs.org This technique utilizes two columns with different stationary phase selectivities connected by a modulator. The modulator traps small, sequential fractions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a fast separation.
The result is a two-dimensional chromatogram with significantly increased peak capacity, allowing for the separation of compounds that would overlap in a single-dimension GC analysis. sepsolve.com GCxGC coupled with a time-of-flight mass spectrometer (TOF-MS) is particularly effective for the analysis of volatile sulfur compounds, providing both high separation resolution and sensitive detection. admin.chsepsolve.com This approach has been successfully used to identify a wide range of volatile sulfur compounds, including thiols, in various complex samples. admin.chacs.org The analysis of thiols can be particularly challenging due to their high reactivity and tendency to be adsorbed by the matrix. admin.ch
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) for Thiol Derivatives
While gas chromatography is well-suited for volatile compounds like this compound, liquid chromatography (LC) offers an alternative for analyzing less volatile derivatives or for samples that are not amenable to GC analysis. nih.gov High-resolution mass spectrometry (HRMS) coupled with LC provides high mass accuracy and resolution, enabling the confident identification of target compounds. nih.govacs.org
A significant challenge in the analysis of thiols is their instability and potential for oxidation. nih.gov Derivatization is a common strategy to protect the thiol group and improve its chromatographic and detection properties. nih.govnih.gov Various derivatizing agents, such as ebselen (B1671040) and maleimides, can be used to create stable derivatives of this compound. nih.govresearchgate.net These derivatives can then be analyzed by LC-HRMS, which allows for the sensitive and selective detection of the derivatized thiol. nih.govresearchgate.net This approach has been successfully applied to the determination of volatile thiols in complex matrices like coffee and virgin olive oil. nih.govresearchgate.net
Mass Spectrometric Detection Techniques
Mass spectrometry (MS) is a powerful detection technique that provides information about the mass-to-charge ratio of ionized molecules, allowing for their identification and quantification. When coupled with chromatographic separation, MS is an essential tool for the analysis of this compound.
Quantitative Analysis of this compound using Isotope Dilution Assays
Isotope dilution analysis (IDA) is a highly accurate method for the quantification of compounds, including this compound. This technique involves adding a known amount of a stable isotope-labeled version of the target analyte (an internal standard) to the sample. nih.gov The isotopically labeled standard is chemically identical to the native analyte and will behave similarly during sample preparation, extraction, and analysis.
By measuring the ratio of the native analyte to the isotopically labeled standard using mass spectrometry, accurate quantification can be achieved, compensating for any losses that may occur during the analytical process. researchgate.netresearchgate.net Stable isotope dilution assays coupled with LC-MS/MS have been developed for the simultaneous quantification of multiple thiols in biological matrices, demonstrating excellent reproducibility and accuracy. nih.gov This approach eliminates the need for external calibration curves and mitigates matrix effects.
Table 1: Key Parameters for Isotope Dilution Assay of Thiols
| Parameter | Description | Finding | Citation |
|---|---|---|---|
| Internal Standard | A stable isotope-labeled version of the analyte. | Use of 34S-labeled H2S and other thiol standards. | nih.gov |
| Derivatization | Chemical modification to improve stability and detection. | Stable isotope labeled derivatization reagents can enhance stability and facilitate identification and quantification. | researchgate.net |
| Detection | Mass spectrometry to measure the ratio of native to labeled analyte. | LC-MS/MS provides high sensitivity and selectivity. | nih.govresearchgate.net |
| Validation | Assessment of the method's performance. | Excellent intra- and inter-day reproducibility (≤7.6% and ≤12.7%, respectively), linearity (r² > 0.997), and recovery (90.9%–110%). | nih.gov |
High-Resolution Mass Spectrometry for Structural Elucidation
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the structural elucidation of unknown compounds and the confirmation of the identity of known compounds like this compound. nih.govcanada.ca By providing the exact mass of a molecule, HRMS allows for the determination of its elemental composition. acs.org
In addition to accurate mass measurement of the molecular ion, HRMS can be used to analyze the fragmentation patterns of molecules. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragment ions. The masses of these fragment ions provide a fingerprint that can be used to deduce the structure of the original molecule. This information is crucial for distinguishing between isomers and for identifying novel compounds. The fragmentation pattern of the trans-isomer of this compound shows characteristic ions that can be used for its identification. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ebselen |
| N-ethylmaleimide |
Sulphur-Specific Detection Strategies in Trace Analysis
The accurate quantification of this compound is challenging due to its presence at trace levels (ng/L) in complex matrices and its high reactivity. researchgate.netfrontiersin.org Consequently, highly sensitive and selective detectors are required for its analysis, typically following gas chromatographic separation. chromatographyonline.comresearchgate.net
Gas Chromatography-Olfactometry (GC-O) combines instrumental analysis with human sensory perception. The human nose can act as a highly sensitive detector for certain potent odorants, sometimes surpassing the sensitivity of instrumental detectors for specific thiols. researchgate.netmdpi.com This makes GC-O an invaluable tool for identifying odor-active compounds like this compound, even when they are present at concentrations below the detection limits of other instruments. mdpi.com
Sulphur Chemiluminescence Detector (SCD) is a highly selective and sensitive detector for sulfur-containing compounds. chromatographyonline.commdpi.com It operates by combusting the eluting compounds, which leads to the formation of sulfur monoxide (SO). This SO then reacts with ozone in a reaction chamber to produce excited sulfur dioxide (SO₂*), which emits light as it returns to its ground state. The emitted light is proportional to the amount of sulfur present. chromatographyonline.com SCD offers excellent linearity and equimolar response, meaning the signal is directly proportional to the number of sulfur atoms, simplifying quantification. chromatographyonline.commdpi.com It has been successfully used for the analysis of volatile sulfur compounds in beverages like beer and wine. chromatographyonline.comacs.org
Pulsed Flame Photometric Detector (PFPD) is another sulfur-specific detector that offers enhanced sensitivity and selectivity compared to the traditional Flame Photometric Detector (FPD). mdpi.comoregonstate.edu The PFPD utilizes a pulsed flame that ignites several times per second. oregonstate.edu This design allows for time-gated detection, which can differentiate the light emissions from sulfur compounds from those of co-eluting hydrocarbons, thereby reducing matrix interference and improving selectivity. oregonstate.edudavidsonanalytical.co.uk The PFPD has been effectively applied to quantify trace volatile sulfur compounds in matrices such as milk and petrochemicals. oregonstate.edudavidsonanalytical.co.uk
Atomic Emission Detector (AED) provides elemental-specific detection by passing the column effluent through a high-energy microwave-powered helium plasma. This plasma atomizes the compounds and excites the atoms, which then emit light at characteristic wavelengths for each element. By monitoring the specific wavelength for sulfur, AED can selectively detect and quantify sulfur-containing compounds. While powerful, its application for some trace thiols can be hampered by co-elution with internal standards. mdpi.com
Below is a comparative table of common sulfur-specific detectors used in trace analysis.
| Detector | Principle of Operation | Selectivity | Sensitivity (Typical LOD) | Advantages | Limitations |
| SCD | Chemiluminescence from SO + O₃ reaction | High for Sulfur | <1 pg S/sec | Linear and equimolar response, high selectivity. chromatographyonline.commdpi.com | Higher cost compared to FPD/PFPD. |
| PFPD | Time-resolved flame photometry | High for Sulfur | ~1-10 pg S/sec | High sensitivity, reduced hydrocarbon quenching. oregonstate.edu | Non-linear response (though can be linearized). davidsonanalytical.co.uk |
| GC-O | Human olfactory system | Specific to Odor-Active Compounds | Extremely low for potent odorants (e.g., ng/L to pg/L range) researchgate.net | Unmatched sensitivity for potent odorants, provides sensory data. mdpi.com | Subjective, requires trained panelists, not quantitative alone. |
| AED | Atomic emission in helium plasma | Element-specific | ~1-2 pg S/sec | Can detect multiple elements simultaneously. | High instrument cost, potential for co-elution issues. mdpi.com |
Sample Preparation and Derivatization Approaches
Effective sample preparation is a critical prerequisite for the successful analysis of this compound. This involves isolating the target analyte from the complex sample matrix, concentrating it to detectable levels, and often modifying its chemical structure through derivatization to improve its analytical properties. researchgate.netnih.gov
Thiol-Selective Isolation Procedures for this compound
Given the complex composition of food and beverage matrices, selective isolation techniques are often employed to specifically capture thiols while minimizing interference from other compounds. acs.org A widely used method involves the use of organomercury compounds, such as p-hydroxymercuribenzoic acid (pHMB). acs.org
The procedure leverages the high affinity of the mercury atom for the sulfur atom in the thiol group. acs.org
Binding: The sodium salt of pHMB is added to an aqueous sample, or pHMB is used with an organic extract. The thiol group of this compound covalently binds to the mercury atom of pHMB, forming a stable, non-volatile complex.
Washing: The matrix can then be washed to remove non-thiol compounds that have not bound to the resin.
Release: The captured thiols are subsequently released from the pHMB resin by adding a low molecular weight thiol, such as cysteine or dithiothreitol, in excess. This displaces the target thiols from the mercury binding sites.
Analysis: The released thiols are then extracted into a suitable solvent for subsequent GC analysis.
This technique has been successfully applied to the selective isolation and concentration of polyfunctional thiols in beer, hops, and cheese. acs.org The use of such selective procedures is crucial for screening for novel mercaptans in complex samples like fruits and wines. researchgate.net
Optimization of Extraction Efficiency from Various Matrices
Several extraction techniques are available for isolating volatile and semi-volatile compounds like this compound from various matrices. The choice of method and its optimization are key to achieving high recovery and accurate quantification.
Solid-Phase Microextraction (SPME) is a solvent-free, simple, and widely used technique for extracting volatile compounds from the headspace above a sample (HS-SPME) or directly from a liquid sample. nih.gov The efficiency of SPME depends on several factors that must be optimized:
Fiber Coating: The choice of the fiber's stationary phase is critical. For a broad range of compounds with varying polarities, including thiols, porous and mixed-phase fibers like Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) are often preferred due to their higher extraction capacity. nih.govresearchgate.net
Extraction Temperature and Time: Increasing the temperature generally increases the volatility of analytes, aiding their transfer to the headspace and subsequent adsorption onto the fiber. However, excessive heat can degrade thermally labile compounds. nih.govnih.gov Extraction time must be sufficient to allow equilibrium or near-equilibrium to be reached between the sample matrix and the fiber coating. nih.gov
pH and Salt Addition: Adjusting the pH of the sample can influence the volatility of acidic or basic compounds. The addition of salt (e.g., sodium chloride) increases the ionic strength of the aqueous sample, which can decrease the solubility of organic analytes and promote their partitioning into the headspace (the "salting-out" effect), thereby improving extraction efficiency. nih.govmdpi.com
Stir Bar Sorptive Extraction (SBSE) offers a larger volume of stationary phase compared to SPME, allowing for higher analyte recovery. A magnetic stir bar coated with polydimethylsiloxane (PDMS) is used to stir the sample, and analytes are partitioned into the coating. The bar is then removed and the analytes are thermally desorbed into a GC system. acs.orgnih.gov
Solvent-Assisted Flavour Evaporation (SAFE) is a specialized distillation technique performed under high vacuum. acs.org It is particularly suitable for the gentle extraction of highly volatile and thermally unstable compounds, preventing the formation of artifacts that can occur with heat-intensive methods. researchgate.net
The table below summarizes typical optimized conditions for the extraction of volatile sulfur compounds from beverages using HS-SPME.
| Parameter | Optimized Condition | Rationale | Source |
| SPME Fiber | 50/30 µm DVB/CAR/PDMS | Provides high adsorption capacity for a wide range of volatile compounds, including thiols. | nih.gov |
| Sample Dilution | Dilution to 2.5-5% v/v ethanol (B145695) | Reduces the high ethanol content in alcoholic beverages, which can suppress the extraction of other volatiles. | chromatographyonline.comnih.gov |
| Extraction Temp. | 35 - 40 °C | A compromise to increase analyte volatility without causing thermal degradation. | nih.gov |
| Extraction Time | 30 - 40 min | Allows for sufficient partitioning of analytes onto the fiber to achieve good sensitivity. | nih.gov |
| Salt Addition | 20% w/v NaCl | Increases the ionic strength of the matrix, enhancing the "salting-out" effect for improved analyte recovery. | nih.gov |
| Agitation | Stirring/Shaking | Facilitates the mass transfer of analytes from the sample to the headspace and the fiber. |
Derivatization Techniques for Enhanced Volatility and Detectability
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For this compound and other thiols, derivatization is often performed to increase thermal stability, improve volatility, and enhance detectability, particularly for GC-MS analysis. chemcoplus.co.jpmdpi.com
Silylation: This is a common derivatization method where an active hydrogen in the thiol group (-SH) is replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. chemcoplus.co.jp
TBDMS Derivatives: Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MBDSTFA) are used to create TBDMS ethers. These derivatives are significantly more stable (approximately 10⁴ times) than their TMS counterparts. chemcoplus.co.jp In GC-MS analysis, they produce a characteristic and intense molecular ion peak at M+-57 (loss of a tert-butyl group), which is very useful for identification. chemcoplus.co.jp
Acylation/Alkylation: These methods involve reacting the thiol with an electrophilic reagent, often containing fluorine atoms, to create a derivative with high electron-capturing ability, making it suitable for sensitive detection by an Electron Capture Detector (ECD) or for generating characteristic mass spectra.
Pentafluorobenzyl Bromide (PFBBr): This is a widely used reagent that reacts with thiols to form stable pentafluorobenzyl thioethers. mdpi.comnih.gov The reaction increases the molecular weight and improves chromatographic properties. The derivatization can be performed directly in the sample, in an organic solvent, or on a solid-phase extraction (SPE) column.
Ethyl Propiolate (ETP): This reagent serves as a greener alternative to PFBBr. mdpi.com The thiol adds across the triple bond of ETP in an alkaline medium. This method has been successfully combined with SBSE for a sensitive and environmentally friendly analysis of a broad range of thiols. mdpi.com
The following table details common derivatization reagents for thiols.
| Reagent Class | Reagent Example | Abbreviation | Derivative Formed | Key Advantages for GC Analysis |
| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MBDSTFA | tert-butyldimethylsilyl (TBDMS) ether | High thermal stability; Characteristic M+-57 fragment in MS. chemcoplus.co.jp |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide + Trimethylchlorosilane | BSTFA + TMCS | Trimethylsilyl (TMS) ether | Increases volatility and thermal stability; Widely applicable. |
| Alkylation | Pentafluorobenzyl Bromide | PFBBr | Pentafluorobenzyl thioether | Enhances sensitivity for ECD; Creates stable derivatives. nih.gov |
| Michael Addition | Ethyl Propiolate | ETP | Thioacrylate ester | "Greener" alternative to PFBBr; Good for in-situ derivatization with SBSE. mdpi.com |
| Oxime Formation | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | Oxime (on ketone group) | Targets carbonyl group, not thiol; Used for analyzing carbonyls. mdpi.com |
Natural Occurrence and Biosynthesis of P Mentha 8 Thiol 3 One in Biological Systems
Identification in Flora and Natural Products
The sulfur-containing monoterpenoid p-mentha-8-thiol-3-one (B1345191) is a potent aroma compound found in select flora. Its powerful and distinct scent, often described as characteristic of blackcurrant, makes it a significant component of certain natural extracts.
This compound is most famously known as an essential odoriferous constituent of buchu leaf oil. frontiersin.orgchemicalbook.com This essential oil is derived from the leaves of plants belonging to the Agathosma genus, formerly Barosma, which are native to the Western Cape of South Africa. researchgate.net The compound, also referred to as buchu mercaptan, is a key contributor to the oil's characteristic aroma. sigmaaldrich.comthegoodscentscompany.com
Table 1: Key Chemical Constituents of Buchu Leaf Essential Oils
| Compound | Agathosma betulina Oil (%) | Agathosma crenulata Oil (%) | Odor Description |
| Pulegone (B1678340) | 15% | 45% | Minty, pennyroyal |
| Iso-menthone | 25% | 15% | Minty, peppermint |
| Menthone | 15% | 8% | Minty, peppermint |
| Limonene | 9% | 9% | Citrus |
| Diosphenol | 20% | 0.2% | Minty, peppermint |
| This compound | 0.5% | Not specified | Sulfury, catty, blackcurrant |
| This compound acetate | Not specified | 4% | Sulfury, catty berry |
This table is generated based on data from available research.
While its primary natural source is buchu leaf oil, the characteristic aroma of this compound has led to its identification and use in the context of various fruit and beverage flavors. Its potent blackcurrant note makes it valuable for enhancing the flavor profiles of products like blackcurrant, grape, and various berry-flavored items. ub.edu It is also used to add complexity and realism to tropical fruit accords, including peach, guava, mango, and passionfruit. thegoodscentscompany.comub.edu
In the realm of beverages, it is sometimes used in formulations at very low concentrations, typically in the range of 0.2 to 0.4 parts per million. ub.edu Its presence has been investigated in wine, given that many volatile thiols contribute significantly to wine aroma. However, in one study analyzing a range of novel thiols in wine samples, this compound was not detected above the limit of detection, suggesting it is not a common native component of the wines tested. researchgate.net Its use in grapefruit flavors is also noted, where it can contribute to the characteristic sulfury and "catty" notes associated with the fruit.
Presence in Essential Oils (e.g., Buchu Leaf Oil)
Investigation of De Novo Biosynthetic Pathways
The formation of this compound in biological systems involves the transformation of monoterpene precursors. Research has focused on identifying these precursors and the enzymatic steps required for the introduction of the thiol group.
The primary precursor for the biosynthesis of this compound has been identified as pulegone, a monoterpene ketone. chemicalbook.comresearchgate.net Pulegone is itself a significant component of buchu and pennyroyal oils. researchgate.netgoogle.com The synthetic pathway involves the addition of a sulfur-containing group to the pulegone molecule.
One investigated biosynthetic route involves the initial coupling of pulegone with the amino acid cysteine to form an S-cysteinyl-pulegone conjugate. This step represents the introduction of sulfur into the monoterpene skeleton. The subsequent cleavage of this conjugate leads to the formation of the final thiol compound. While detailed metabolic flux analysis specifically for the conversion of pulegone to this compound in plants is not extensively documented, the identification of pulegone as the starting material and the cysteine conjugate as a key intermediate provides a clear framework for the pathway. This process is an example of how plants can modify common monoterpenes to create highly potent, sulfur-containing aroma compounds.
A crucial step in the biosynthetic pathway from the S-cysteinyl-pulegone intermediate is the enzymatic cleavage to release the free thiol. Research has demonstrated that this reaction can be catalyzed by a carbon-sulfur lyase, specifically a β-lyase.
A patented method describes the use of a β-lyase from the bacterium Eubacterium limosum to effectively produce this compound from its cysteine conjugate. In this process, the bacterial cells containing the enzyme are incubated with the S-cysteinyl-pulegone, which is then converted to the target thiol. This enzymatic approach was shown to be highly specific, yielding a different isomeric ratio compared to chemical synthesis, highlighting the stereoselectivity often observed in biological catalysis. This use of a microbial enzyme system provides significant insight into the potential enzymatic mechanisms that could occur in the buchu plant itself for the natural production of this compound. frontiersin.org
The final steps of monoterpene synthesis are catalyzed by terpene synthases (TPS), which convert geranyl diphosphate (B83284) (GPP) into various cyclic and acyclic monoterpene skeletons, including the p-menthane (B155814) structure that forms the backbone of pulegone. researchgate.net The expression of these TPS genes is tightly regulated at the transcriptional level and is often tissue-specific or induced by environmental factors. scielo.br
The regulation of these biosynthetic pathways is controlled by various families of transcription factors (TFs), such as MYB, bHLH, and WRKY. frontiersin.org These TFs bind to promoter regions of the biosynthetic genes (e.g., TPS genes) and can either activate or repress their transcription, thereby modulating the production of specific terpenoids. frontiersin.orgscielo.br While the specific TFs that regulate pulegone and subsequent thiol formation in Agathosma species have not been fully elucidated, it is understood that the genetic and molecular control mechanisms governing general monoterpenoid biosynthesis provide the necessary precursors and regulatory framework for the production of specialized compounds like this compound. nih.gov
Mechanistic Studies of P Mentha 8 Thiol 3 One in Olfactory Perception and Flavor Chemistry
Structure-Odor Activity Relationship (SAR) Elucidation
The perception of flavor and aroma is a complex process governed by the interaction of volatile chemical compounds with olfactory receptors. For the sulfur-containing monoterpenoid p-mentha-8-thiol-3-one (B1345191), also known as thiomenthone, its distinct olfactory profile is intrinsically linked to its molecular architecture.
Correlation of this compound Molecular Structure with Olfactory Attributes (e.g., blackcurrant, fruity, sulfurous)
This compound is a molecule renowned for its potent and characteristic aroma, which is primarily described as having a strong blackcurrant note. compoundchem.comperfumiarz.comscientificlabs.co.ukchemicalbook.com Its olfactory profile is multifaceted, with descriptors including tropical, fruity, sulfury, green, and minty. naturalmint.inthegoodscentscompany.comperflavory.com The presence of a thiol (-SH) functional group is a key determinant of its sulfurous character, a common trait among thiol-containing compounds which often exhibit strong, pungent odors. compoundchem.commdpi.com
The compound's structure is based on a p-menthane (B155814) skeleton, which features a cyclohexane (B81311) ring. This monoterpenoid base contributes to the minty and fresh piney undertones observed in its scent profile. naturalmint.inchemimpex.com The combination of the thiol group and the monoterpenoid framework results in a complex aroma that is both fruity and sulfury. This duality is concentration-dependent; at low concentrations, it presents a pleasant blackcurrant and fruity aroma, but at higher concentrations, the sulfurous, sometimes described as "catty," notes become more prominent. compoundchem.comperfumerflavorist.com
The molecule possesses two chiral centers, which means it can exist as four different stereoisomers. mdpi.com The specific stereochemistry can influence the perceived odor, although commercial this compound is typically a mixture of its cis and trans isomers. chemicalbook.comscientificlabs.com This structural complexity contributes to its rich and nuanced olfactory profile, making it a valuable ingredient in flavor and fragrance applications. perfumiarz.com
Table 1: Olfactory Profile of this compound
| Olfactory Attribute | Description | Source(s) |
| Primary Note | Blackcurrant, Buchu | perfumiarz.comscientificlabs.co.ukthegoodscentscompany.com |
| Sulfurous Notes | Sulfury, Alliaceous, "Catty" | compoundchem.comnaturalmint.inperfumerflavorist.com |
| Fruity Notes | Tropical, Berry, Peach, Apricot | naturalmint.inthegoodscentscompany.comperflavory.com |
| Green/Herbal Notes | Green, Blackcurrant Leaf, Buchu Leaf | perfumiarz.comthegoodscentscompany.comperflavory.com |
| Minty/Resinous Notes | Minty, Piney | naturalmint.inthegoodscentscompany.com |
Determination of Olfactory Thresholds and Potency Studies
This compound is characterized as an exceptionally potent aroma compound with a very low odor threshold. perfumiarz.comresearchgate.net Its high potency means that it can be detected by the human nose at extremely low concentrations. wikipedia.org Due to this intensity, it is often recommended for evaluation and use in highly diluted forms, such as a 1% or even 0.01% solution, to be properly assessed. perfumiarz.comperflavory.comfragranceu.com
Receptor-Ligand Interactions and Olfactory Transduction Mechanisms
The mechanism by which this compound is perceived involves its interaction with specific olfactory receptors (ORs) located in the nasal cavity. The study of these interactions provides insight into the fundamentals of odor perception.
Computational Modeling of Olfactory Receptor Binding (e.g., interactions with transition metal ions)
The remarkably low detection thresholds of many volatile sulfur compounds, including thiols, have led to the hypothesis that their cognate olfactory receptors are metalloproteins. researchgate.netnih.gov Theories suggest that the interaction between a thiol and its receptor is mediated by transition metal ions, such as copper (Cu), zinc (Zn), or nickel (Ni). researchgate.net It is proposed that these metal ions act as essential co-factors, forming a complex with the thiol that then activates the receptor. nih.govacs.org
Computational approaches, including homology modeling and molecular docking, are crucial tools for investigating these interactions. plos.orgherts.ac.uknih.gov These methods allow researchers to build three-dimensional models of olfactory receptors and simulate how ligands like this compound bind to them. frontiersin.orggenominfo.org Studies on other sulfur-sensing receptors, such as the mouse receptor MOR244-3, have provided experimental evidence for this theory. Research has shown that the presence of copper ions significantly potentiates the receptor's response to certain thiol odorants. nih.govpnas.org Computational modeling in these studies helped identify a highly conserved copper-binding motif within the receptor structure, suggesting a specific mechanism for metal-dependent thiol detection. nih.gov While specific computational studies on this compound's interaction with its receptors were not found, the established role of metal ions in thiol olfaction strongly suggests a similar mechanism is at play. researchgate.netpnas.org
Contribution to Flavor Profiles in Food Systems
Due to its potent and distinctive aroma, this compound is a widely used and impactful flavoring ingredient in the food and beverage industry. naturalmint.innih.gov Its primary application is in the creation and enhancement of blackcurrant flavors, where it imparts a characteristic and authentic note. compoundchem.comchemicalbook.comscientificlabs.co.uk
Beyond blackcurrant, its complex profile makes it versatile for a range of other fruit flavors. It is used to add depth and realism to stone fruits like peach and apricot, as well as various berry flavors such as blackberry and grape. naturalmint.inthegoodscentscompany.comperfumerflavorist.com It is also highly effective in building tropical fruit profiles, including mango, passion fruit, and guava. naturalmint.inperflavory.com In citrus flavors, it can be used more cautiously to add a juicy, fresh character to grapefruit, lime, and orange profiles. perfumerflavorist.com Because of its extreme potency, it is applied in very small quantities, typically at levels of parts per million (ppm). perfumerflavorist.comfragranceu.com
Table 2: Applications of this compound in Food Flavor Systems
| Flavor Profile | Application Notes | Suggested Use Level (in final product) | Source(s) |
| Blackcurrant | Core component for authentic profile. | Up to 100 ppm | perfumerflavorist.com |
| Peach | Lifts fresh peach notes and enhances character. | ~20 ppm | perfumerflavorist.com |
| Guava | Finds a perfect home in guava flavors. | ~20 ppm | perfumerflavorist.com |
| Grapefruit | Adds lift as a secondary note in the sulfur complex. | ~10 ppm | perfumerflavorist.com |
| Mango | Effective across different mango profiles. | ~5 ppm | perfumerflavorist.com |
| Nectarine | Requires cautious addition for realistic flavors. | ~4 ppm | perfumerflavorist.com |
| Apricot | Modest additions for authentic profiles. | ~2 ppm | perfumerflavorist.com |
| Lime | Adds fresh juice character. | ~1 ppm | perfumerflavorist.com |
| Blackberry | Brightens and lifts realistic blackberry flavors. | ~0.5 ppm | perfumerflavorist.com |
| Grape / Other Berries | Used in various berry and grape flavors. | 1-6 ppm | thegoodscentscompany.comperflavory.com |
Impact of this compound on Specific Food and Beverage Matrices
In the realm of alcoholic beverages, this compound is a well-documented contributor to the aroma of certain wines, most notably Sauvignon Blanc. aromadictionary.comelcoto.com In these wines, it is responsible for the characteristic "boxwood" or "broom" aroma. elcoto.com The perception of its aroma is highly concentration-dependent; at lower levels, it can present as the herbal scent of lantana, while at higher concentrations, it imparts a distinct blackcurrant note. aromadictionary.com In beer, this compound is considered a "catty" off-flavor that can arise from the oxidation of the product during storage or from the contamination of raw materials. flavoractiv.comaroxa.com
The influence of this compound extends to various fruit juices and flavors. It is a key impact compound in grapefruit juice, contributing to its typical sulfurous and grapefruit-like aroma. researchgate.netwikipedia.org Its utility in flavor creation is broad, where it is used to build or enhance blackcurrant, apricot, and peach flavor profiles. naturalmint.in Furthermore, it is employed to add complexity and body to formulations for passion fruit, mango, guava, strawberry, and grape flavors when combined with other components. naturalmint.in The table below summarizes the sensory impact and typical applications of this compound in different food and beverage matrices.
| Food/Beverage Matrix | Sensory Impact/Descriptor | Role in Product |
|---|---|---|
| Sauvignon Blanc Wine | Boxwood, broom, lantana, blackcurrant. aromadictionary.comelcoto.com | Key varietal aroma character. aromadictionary.comelcoto.com |
| Beer | Catty, tomcat urine, blackcurrant leaves, sulphurous. flavoractiv.com | Off-flavor resulting from oxidation or contamination. flavoractiv.com |
| Grapefruit Juice | Grapefruit-like, sulfurous, catty. researchgate.netwikipedia.org | Key component of characteristic aroma. researchgate.net |
| Blackcurrant Flavors | Cassis, buchu, green, fruity. perfumerflavorist.comthegoodscentscompany.com | Core flavor component. perfumerflavorist.com |
| Tropical Fruit Flavors (e.g., Guava, Passionfruit, Mango) | Tropical, fruity, sulfury. naturalmint.in | Enhances complexity and authenticity. naturalmint.in |
| Stone Fruit Flavors (e.g., Peach, Apricot) | Fruity, peach-skin quality. naturalmint.inthegoodscentscompany.com | Adds realism and lifts the flavor profile. naturalmint.inthegoodscentscompany.com |
Flavor Reconstruction and Sensory Evaluation Methodologies
Flavor Reconstruction is a technique where a simplified model of a food or beverage is created, often referred to as a "base" or "matrix." This base is formulated to be neutral in flavor or to mimic the basic taste and mouthfeel of the product being studied (e.g., a simple sugar-acid solution for a fruit juice or a base wine). Specific aroma compounds, including this compound, are then added to this base at known concentrations. This allows researchers to isolate the sensory effects of the compound without interference from the complex mixture of other volatiles present in the actual food.
Sensory Evaluation involves the use of trained human subjects (a sensory panel) to describe and quantify the aroma and flavor attributes of a substance. Several specific techniques are used in the study of potent aroma compounds like this compound:
Gas Chromatography-Olfactometry (GC-O): This is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. researchgate.net As volatile compounds elute from the GC column, the effluent is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port. researchgate.net A trained panelist sniffs the port and records the time, duration, and description of any detected odors. researchgate.net This method is invaluable for identifying which specific compounds in a complex mixture are responsible for its aroma. GC-O has been used to identify this compound as a key odorant in various products, including grapefruit juice. researchgate.net
Descriptive Analysis: In this method, a panel of trained assessors develops a consensus vocabulary to describe the sensory attributes of a product. They then rate the intensity of each attribute for different samples. This allows for the creation of a detailed sensory profile, or "fingerprint," of a product and can be used to show how the addition or removal of this compound affects specific sensory characteristics.
Threshold Determination: This involves determining the lowest concentration of a substance that can be detected (detection threshold) or recognized (recognition threshold) by a sensory panel. oiv.intawri.com.au Due to its extreme potency, this compound has a very low odor detection threshold, meaning even trace amounts can have a significant sensory impact. researchgate.net Determining these thresholds in specific food matrices is crucial for understanding its role in the final product's flavor.
The data gathered from these methodologies provide a comprehensive understanding of how this compound functions in creating the complex flavors of various foods and beverages. The table below outlines the primary methodologies used in its sensory analysis.
| Methodology | Description | Application to this compound |
|---|---|---|
| Flavor Reconstruction | Creating a simplified model of a food/beverage to study the impact of added aroma compounds. researchgate.net | Isolating the specific "catty" or "blackcurrant" aroma contribution in a neutral base. perfumerflavorist.comresearchgate.net |
| Gas Chromatography-Olfactometry (GC-O) | Using the human nose as a detector for gas chromatography to identify odor-active compounds. researchgate.netresearchgate.net | Pinpointing this compound as a key aroma compound in complex mixtures like wine and fruit juice. wineanorak.comresearchgate.net |
| Descriptive Analysis | A trained panel develops a vocabulary and rates the intensity of sensory attributes. oiv.int | Quantifying the changes in "tropical," "sulfury," or "herbal" notes when the compound is present. wineanorak.com |
| Odor Threshold Determination | Finding the minimum concentration at which the compound can be detected or recognized. oiv.intawri.com.au | Establishing its potency and the very low concentrations at which it impacts flavor. researchgate.net |
Computational and Theoretical Investigations of P Mentha 8 Thiol 3 One
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict how a molecule, such as p-mentha-8-thiol-3-one (B1345191), interacts with a protein target at the atomic level. These methods are instrumental in drug discovery and flavor chemistry. nih.govsemanticscholar.org
Research has been conducted on the interaction between this compound and various protein targets. For instance, studies have explored its potential as an inhibitor of enzymes relevant to certain diseases.
One notable study investigated the docking of trans-p-mentha-8-thiol-3-one into the active site of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. researchgate.net This enzyme is a key component of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants and microorganisms but absent in animals. nih.gov As such, EPSP synthase is a primary target for herbicides. nih.govresearchgate.net The simulation showed that trans-p-mentha-8-thiol-3-one occupies the active pocket of the EPSP synthase target site, with hydrogen bonds and pi interactions contributing to the binding. researchgate.net
In a separate investigation targeting protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in diabetes, the trans isomer of p-menthon-8-thiol demonstrated a binding score of -4.3 kcal/mol. nih.gov While this was the weakest binding affinity among the twenty-one compounds tested from buchu essential oil, the study highlighted the potential of its derivatives for further investigation. nih.gov Molecular dynamics simulations further revealed that the complex formed between trans-p-menthon-8-thiol and the PTP1B target exhibited good stability, with a root mean square deviation (RMSD) value of 1.58 Å, which was lower than that of the reference compound. nih.gov
| Compound | Target Enzyme | Binding Score (kcal/mol) | RMSD (Å) | Key Interactions |
|---|---|---|---|---|
| trans-p-mentha-8-thiol-3-one | EPSP synthase | Not Reported | Not Reported | Hydrogen bonds, Pi interactions researchgate.net |
| trans-p-menthon-8-thiol | PTP1B | -4.3 | 1.58 | Not specified in detail nih.gov |
The conformational landscape of this compound is critical to its interaction with biological receptors. This monoterpenoid can exist in various spatial arrangements due to the flexibility of its cyclohexanone (B45756) ring and the orientation of its substituents. osti.gov The stability of these conformers is influenced by intramolecular interactions, such as hydrogen bonding and steric hindrance.
Computational methods like Density Functional Theory (DFT) are employed to determine the most stable conformations of such molecules. mdpi.com For related monoterpenoids, studies have shown that the equatorial position of bulky substituents on the cyclohexane (B81311) ring is generally more stable. researchgate.net The relative energies of different conformers can be calculated to predict their population distribution at a given temperature. While specific conformational analysis studies for this compound are not widely published, the principles derived from studies of similar molecules like cyclohexanethiol (B74751) and other monoterpenoid thiols are applicable. osti.govresearchgate.net
Ligand-Protein Interaction Modeling (e.g., Enzyme Active Sites like EPSP synthase)
Quantum Chemical Calculations
Quantum chemical calculations offer a deeper understanding of the electronic properties and spectroscopic behavior of molecules. These methods are based on the principles of quantum mechanics and can predict a wide range of molecular properties with high accuracy. spkx.net.cn
The electronic structure of this compound dictates its reactivity and intermolecular interactions. The presence of a ketone group, a thiol group, and a chiral center influences the distribution of electron density within the molecule. nih.govopenstax.org The thiol group, with its pKa predicted to be around 10.56, can exist as a neutral thiol or a negatively charged thiolate, depending on the pH of the environment. This is a critical factor in its biological activity and interaction with metal ions. nih.gov
Quantum chemical calculations can map the electrostatic potential surface of the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other molecules, including biological receptors.
Computational methods can accurately predict various spectroscopic properties of this compound, which are essential for its identification and characterization.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations can predict ¹H and ¹³C NMR spectra with good accuracy, aiding in the structural elucidation and assignment of experimental spectra. chemaxon.comajol.info For organosulfur compounds, NMR prediction methods are particularly useful for determining the oxidation state of the sulfur atom. chemaxon.com
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. wiley.com Theoretical calculations can predict the frequencies and intensities of IR absorption bands, which correspond to specific functional groups and vibrational motions within the molecule. researchgate.net For this compound, characteristic bands for the C=O stretch of the ketone, the S-H stretch of the thiol, and various C-H and C-S vibrations would be expected. researchgate.net
Mass Spectrometry (MS): While direct prediction of MS fragmentation patterns is complex, computational methods can help in understanding the stability of fragment ions and the preferred fragmentation pathways. This information is valuable for interpreting experimental mass spectra. quantumsimm.com
| Spectroscopic Technique | Predicted Property | Relevant Functional Groups | Typical Range/Value |
|---|---|---|---|
| ¹H NMR | Chemical Shift (ppm) | -SH, -CH₃, -CH₂-, -CH- | Variable, dependent on electronic environment chemaxon.com |
| ¹³C NMR | Chemical Shift (ppm) | C=O, C-S, C-C | Variable, dependent on electronic environment chemaxon.com |
| IR | Vibrational Frequency (cm⁻¹) | C=O stretch, S-H stretch, C-S stretch | ~1710 (C=O), ~2550 (S-H), ~600-800 (C-S) researchgate.net |
Electronic Structure Analysis of this compound
Predictive Modeling of Biological Activity
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For this compound, QSAR models could be developed to predict its flavor profile, odor threshold, or potential therapeutic activities based on its physicochemical properties and molecular descriptors. acs.org
These models utilize a set of known active and inactive compounds to train an algorithm that can then predict the activity of new or untested molecules. The descriptors used in QSAR can include electronic, steric, and hydrophobic parameters, many of which can be calculated using computational chemistry methods. While specific QSAR models for this compound are not extensively documented in the public literature, the methodologies are well-established and could be applied to this compound and its analogues to guide the synthesis of new flavor compounds or therapeutic agents. nih.govacs.org
Quantitative Structure-Activity Relationships (QSAR) for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmade-in-china.com These models are instrumental in drug discovery and other fields for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs. nih.gov
As of the current literature review, specific QSAR studies exclusively dedicated to the derivatives of this compound have not been extensively published. However, the principles of QSAR have been successfully applied to other classes of p-menthane (B155814) derivatives and monoterpenoids, providing a solid framework for how such an investigation could be conducted for derivatives of this compound. nih.govresearchgate.netacs.org
A hypothetical QSAR study on a series of this compound derivatives would commence with the synthesis of a library of analogue compounds. These derivatives would be systematically modified at various positions on the p-menthane skeleton, the thiol group, or the ketone moiety. Each of these derivatives would then be tested for a specific biological activity, for instance, antifungal, insecticidal, or herbicidal properties, to generate the necessary biological data for the QSAR model. nih.govresearchgate.netacs.org
The next step involves the calculation of molecular descriptors for each derivative. These descriptors quantify various aspects of the molecule's physicochemical properties, such as steric, electronic, and hydrophobic characteristics. Common descriptors include molecular weight, logP (a measure of lipophilicity), molar refractivity, and quantum chemical descriptors like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. researchgate.net
With the biological activity data and the calculated molecular descriptors, a mathematical model can be developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). thermofisher.com The goal is to create an equation that relates the descriptors to the observed activity.
For instance, a potential QSAR model for a series of hypothetical this compound derivatives might take the following form:
Biological Activity (log 1/C) = c1(logP) + c2(HOMO) - c3(Steric Descriptor) + constant
In this equation, 'C' represents the concentration of the compound required to produce a defined biological effect, and 'c1', 'c2', and 'c3' are the coefficients determined by the regression analysis.
The validity and predictive power of the developed QSAR model must be rigorously assessed through internal and external validation techniques. nih.gov A statistically robust and validated QSAR model can then be used to predict the biological activity of novel this compound derivatives before their synthesis, guiding the design of more potent compounds.
Illustrative Data for a Hypothetical QSAR Study of this compound Derivatives
To demonstrate the application of QSAR, the following interactive table presents hypothetical data for a series of this compound derivatives and their antifungal activity.
| Compound ID | R1-Substituent | R2-Substituent | LogP | HOMO (eV) | Antifungal Activity (IC50, µM) | Predicted IC50 (µM) |
| PMT-1 | H | H | 2.8 | -5.9 | 15.2 | 14.8 |
| PMT-2 | CH3 | H | 3.2 | -5.8 | 12.5 | 12.9 |
| PMT-3 | Cl | H | 3.5 | -6.1 | 8.1 | 8.5 |
| PMT-4 | OCH3 | H | 2.7 | -5.7 | 18.9 | 19.3 |
| PMT-5 | H | CH3 | 3.1 | -5.9 | 14.1 | 13.7 |
| PMT-6 | H | Cl | 3.4 | -6.2 | 7.5 | 7.9 |
| PMT-7 | H | OCH3 | 2.6 | -5.8 | 20.5 | 20.1 |
| PMT-8 | CH3 | CH3 | 3.6 | -5.8 | 11.0 | 11.4 |
Research Findings from Related p-Menthane Derivatives
QSAR studies on structurally related compounds offer insights into the types of descriptors that could be significant for this compound derivatives.
Herbicidal Activity of sec-p-Menthane-1-amine Derivatives : A study on turpentine-derived sec-p-menthane-1-amine derivatives identified a four-descriptor QSAR model with a high correlation coefficient (R² of 0.880) for their herbicidal activities. This indicates a strong relationship between the structural features and the observed activity. researchgate.net
Insecticidal Activity of Monoterpenoids : Research on alicyclic monoterpenoids revealed that electronic and steric descriptors were crucial for predicting their toxicity to house flies. acs.org An increase in electron accessibility was correlated with increased toxicity, suggesting the importance of electrostatic interactions with a biological target. acs.org
Antifungal Activity of Menthol-Derived Compounds : A 3D-QSAR study on menthol (B31143) derivatives containing a 1,2,4-triazole-thioether moiety established a reliable model (r² = 0.991, q² = 0.514) for their antifungal activity. nih.gov This highlights the utility of 3D-QSAR in understanding the spatial requirements for activity.
These examples underscore the potential of QSAR to elucidate the structure-activity relationships of novel this compound derivatives, even in the absence of currently published specific studies. The methodologies are well-established and could be readily applied to this class of compounds to guide the development of new agents with desired biological activities.
Toxicological Assessment and Safety Profile in Academic Research
Comprehensive Safety Evaluations in Specific Applications
Academic Reviews of Toxicological Profiles (e.g., for fragrance and flavoring agents)
p-Mentha-8-thiol-3-one (B1345191), also known as Thiomenthone, is utilized for its distinct blackcurrant, tropical, and minty aroma and flavor in various consumer products. naturalmint.in Academic and regulatory bodies have conducted comprehensive safety assessments to ensure its safe use.
A notable safety evaluation was performed by the Research Institute for Fragrance Materials (RIFM), which provided a thorough assessment of this compound for its application in fragrance formulations. sigmaaldrich.comsigmaaldrich.com This review analyzed the compound's toxicological profile to establish safe usage levels in consumer goods. sigmaaldrich.comsigmaaldrich.com
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) also evaluated this compound and concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent". nih.gov Similarly, the European Food Safety Authority (EFSA) assessed the compound as part of a group of flavoring substances and found it safe for target animal species at a proposed maximum use level in feed, with no safety concerns for consumers arising from this use. europa.eu
While generally considered safe for its intended uses, some safety data sheets classify this compound as potentially harmful if it comes into contact with the skin and suspect it of causing cancer, a concern linked to the potential presence of pulegone (B1678340). sigmaaldrich.comaxxence.de However, other reports indicate that based on available data, the criteria for classifying it as a carcinogen, mutagen, or reproductive toxicant are not met. axxence.deaurochemicals.comaurochemicals.com
Interactive Data Table: Toxicological Profile of this compound
| Endpoint | Result | Source |
| Acute Oral Toxicity | Toxic if swallowed (Category 3) | aurochemicals.com |
| Skin Sensitization | May cause an allergic skin reaction (Category 1/1B) | sigmaaldrich.comaxxence.devigon.comadv-bio.comfishersci.nl |
| Carcinogenicity | Suspected of causing cancer (due to pulegone) | axxence.de |
| Carcinogenicity | No component is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP. | aurochemicals.comaurochemicals.com |
| Mutagenicity | Based on available data, the classification criteria are not met. | axxence.de |
| Reproductive Toxicity | Based on available data, the classification criteria are not met. | axxence.de |
| Eye Irritation | Based on available data, the classification criteria are not met. | axxence.de |
| JECFA Evaluation | No safety concern at current levels of intake as a flavouring agent. | nih.gov |
| EFSA Evaluation (Animal Feed) | Safe for target species at 0.05 mg/kg complete feed; no consumer safety concern. | europa.eu |
Assessment of Skin Sensitization Potential
A significant aspect of the toxicological profile of this compound is its potential to cause skin sensitization. Multiple sources classify the compound as a skin sensitizer, indicating that it may cause an allergic skin reaction upon contact. sigmaaldrich.comaxxence.devigon.comadv-bio.comfishersci.nl The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard statement associated with it is H317: "May cause an allergic skin reaction". sigmaaldrich.comnih.gov
Exposure-Based Waiving (EBW) Approaches in Regulatory Science
Regulatory science employs various strategies to ensure chemical safety while minimizing animal testing. Exposure-Based Waiving (EBW) is one such approach. researchgate.net
Development and Application of Consumer Exposure Models
Consumer exposure models are critical tools in modern chemical safety assessment. rivm.nl These models estimate the amount of a chemical a person might be exposed to from using consumer products. rivm.nl This is particularly important for substances like this compound, which are present in a wide array of products. rivm.nl
Models such as the Consumer Exposure Model (CEM) and the Multi-chamber Concentration and Exposure Model (MCCEM) are used to estimate indoor air concentrations and inhalation exposures from products. epa.gov For substances used in many different products, like fragrances, probabilistic aggregate consumer exposure models (e.g., PACEM) have been developed to sum up exposures from all uses in a single day. rivm.nl These models help in understanding the real-world exposure scenarios, which can be complex and involve multiple routes of exposure. europa.euresearchgate.net
Utilization of Thresholds of Toxicological Concern (TTC) for Various Exposure Routes
The Threshold of Toxicological Concern (TTC) is a risk assessment concept used for chemicals with low-level exposures for which limited toxicological data may be available. diva-portal.orgnih.gov It establishes a level of exposure below which there is a very low probability of an appreciable risk to human health. nih.gov This approach is valuable for prioritizing chemicals that require more extensive testing from those that are of low concern. europa.eu
The TTC concept is particularly relevant for flavoring agents. europa.eu EFSA and JECFA use the TTC approach in the safety evaluation of flavoring substances. europa.eufoodpackagingforum.org For instance, JECFA has established TTC values of 90, 540, and 1800 µ g/person/day for different classes of flavoring substances, and a more conservative value of 1.5 µ g/person/day for certain chemicals. diva-portal.org
The application of TTC is part of a broader strategy known as Exposure-Based Waiving (EBW). researchgate.net EBW allows for the waiving of certain animal toxicity tests if it can be demonstrated that human exposure to a substance is sufficiently low, below established thresholds of concern. researchgate.netresearchgate.netufz.de This risk-based approach relies on a thorough understanding of both exposure and potential hazards. researchgate.net
Future Research Directions and Unexplored Avenues for P Mentha 8 Thiol 3 One
Integration of Multi-Omics Approaches in Thiol Biosynthesis Studies
The biosynthesis of volatile sulfur compounds like p-mentha-8-thiol-3-one (B1345191) in plants is a complex process involving a cascade of enzymatic reactions. While the general pathways are understood, the intricate regulatory networks governing the expression of biosynthetic genes remain largely unelucidated. Multi-omics approaches, which involve the comprehensive analysis of various biological molecules, offer a powerful toolkit to unravel these complexities. mdpi.comnih.govnih.gov
Future research should focus on integrating genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of thiol biosynthesis. mdpi.com By combining these datasets, researchers can identify novel genes, enzymes, and metabolic pathways involved in the formation of this compound. mdpi.comoup.com For instance, transcriptomic analysis can reveal genes that are upregulated during periods of active thiol production, while proteomic studies can identify the corresponding enzymes. Metabolomic profiling can then correlate the presence of specific metabolites with the final concentration of the desired thiol. This integrated approach will not only enhance our fundamental understanding of plant secondary metabolism but also provide valuable targets for metabolic engineering to improve the yield of this compound in natural sources. nih.gov
Advanced Biocatalysis for Sustainable and Enantioselective Production of this compound
The current industrial production of this compound often relies on synthetic routes that may involve harsh chemicals and generate significant waste. Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, presents a more sustainable and environmentally friendly alternative. mdpi.com
Future research should explore the development of novel biocatalytic processes for the production of this compound. This includes the discovery and engineering of enzymes with high specificity and efficiency for the desired reactions. Techniques like directed evolution and rational enzyme design can be employed to improve the catalytic properties of existing enzymes or create entirely new biocatalysts. acs.org Furthermore, the use of whole-cell biocatalysts, where the necessary enzymes are produced within a microbial host, can offer a cost-effective and scalable production platform. mdpi.comacs.org A key challenge in the synthesis of this compound is controlling its stereochemistry, as different enantiomers can possess distinct sensory properties. Advanced biocatalysis offers the potential for highly enantioselective production, ensuring the synthesis of the most desirable isomer.
Development of Novel Analytical Techniques for Ultra-Trace Analysis
The potent aroma of this compound means that it is often present in food and beverages at extremely low concentrations, frequently at the nanogram per liter (ng/L) level. nih.gov The accurate and sensitive detection of such ultra-trace amounts presents a significant analytical challenge.
Future research should focus on the development of novel analytical techniques with improved sensitivity and selectivity for the analysis of this compound and other volatile thiols. While current methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely used, there is a continuous need for innovation. researchgate.net Techniques such as high-resolution mass spectrometry (HRMS) in parallel reaction monitoring (PRM) mode have shown promise for quantifying thiols at ng/L levels in complex matrices like wine. nih.gov Additionally, the development of novel derivatization agents that react specifically with thiols can enhance their detection by chromatography-based methods. researchgate.net Electrochemical methods and biosensors also represent promising avenues for the rapid and real-time monitoring of trace thiols. oiccpress.commdpi.com
Deepening Understanding of Olfactory Receptor Mechanisms for Thiol Perception
The human olfactory system exhibits remarkable sensitivity to thiols, often detecting them at levels far below those of other aroma compounds. pnas.orgnih.gov However, the precise molecular mechanisms underlying the perception of thiols, including this compound, are not yet fully understood. pnas.org
Future research should aim to elucidate the interactions between this compound and its specific olfactory receptors (ORs). nih.govacs.org Studies have suggested that metal ions, particularly copper, may play a crucial role in the detection of thiols by acting as a cofactor for certain ORs. pnas.orgnih.govacs.orgacs.org Investigating the structure and function of these thiol-specific ORs will provide fundamental insights into the sense of smell. acs.orgacs.org Techniques such as in vitro receptor assays, computational modeling, and structure-activity relationship studies can be employed to map the binding sites and activation mechanisms of these receptors. nih.govresearchgate.net A deeper understanding of these mechanisms could lead to the development of novel flavor and fragrance ingredients with tailored sensory properties.
Collaborative Research Opportunities with Academic Institutions
The multifaceted challenges and opportunities associated with this compound research necessitate a collaborative approach. Partnerships between industry and academic institutions can foster innovation and accelerate progress in this field.
Flavor and fragrance companies can collaborate with universities and research centers specializing in areas such as natural product chemistry, biotechnology, analytical chemistry, and sensory science. axxam.comfau.eunottingham.ac.uk These collaborations can take various forms, including joint research projects, student internships, and access to specialized equipment and expertise. univ-cotedazur.eu For instance, a company could partner with a university laboratory to investigate the biosynthetic pathways of this compound in a particular plant species or to develop a new biocatalytic production method. fau.eu Such collaborations can provide a bridge between fundamental scientific discoveries and their practical application in the flavor and fragrance industry, ultimately leading to new and improved products. univ-cotedazur.euperfumerflavorist.comacc2025thailand.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
